3-Bromo-6-ethylquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinoline family, characterized by the presence of a bromine atom at the 3-position and an ethyl group at the 6-position of the quinoline ring. The molecular formula for this compound is C12H10BrN1O, and it is known for its potential applications in medicinal chemistry, particularly as a scaffold in drug design.
This compound can be synthesized through various methods, with significant attention given to environmentally friendly and efficient synthetic routes. The growing interest in quinoline derivatives stems from their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
3-Bromo-6-ethylquinolin-4(1H)-one is classified as a quinolone derivative, which is a subcategory of heterocyclic compounds. Quinoline derivatives are known for their wide range of pharmacological activities and are often used as building blocks in organic synthesis.
The synthesis of 3-Bromo-6-ethylquinolin-4(1H)-one can be achieved through several methods:
The synthesis typically employs reagents such as triethyl orthoformate, dicarbonyl compounds, and aniline derivatives. Reaction conditions often include heating under reflux or microwave-assisted synthesis to accelerate the reaction rates and improve yields. The use of catalysts like polyphosphate esters has also been explored to facilitate these reactions .
The molecular structure of 3-Bromo-6-ethylquinolin-4(1H)-one features a quinoline ring system with specific substituents that influence its chemical properties:
The compound's structural data can be elucidated through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation and electronic environment.
3-Bromo-6-ethylquinolin-4(1H)-one can undergo various chemical reactions typical for quinolone derivatives:
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reductions, while oxidizing agents such as potassium permanganate may be employed for oxidation processes.
The biological activity of 3-Bromo-6-ethylquinolin-4(1H)-one is primarily attributed to its ability to interact with various biological targets:
Studies have shown that similar quinolone derivatives exhibit significant activity against cancer cell lines and other diseases, suggesting that 3-Bromo-6-ethylquinolin-4(1H)-one could have therapeutic potential .
Relevant analyses such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) provide additional insights into the compound's functional groups and molecular weight .
3-Bromo-6-ethylquinolin-4(1H)-one has several scientific applications:
3-Bromo-6-ethylquinolin-4(1H)-one belongs to the quinolin-4(1H)-one family, characterized by a pyridine ring fused to a benzene ring with a ketone group at position 4 and a lactam-like N-H moiety. The IUPAC name specifies the substituents: a bromine atom at position 3 and an ethyl group at position 6. Its molecular formula is C₁₁H₁₀BrNO, with a molecular weight of 252.11 g/mol [1] [6]. The core quinoline scaffold is classified as a bicyclic heterocycle with the nitrogen at position 1, making it a planar, aromatic system capable of π-π stacking interactions in biological targets [2] [4].
Key structural features include:
Table 1: Structural and Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₁H₁₀BrNO |
Molecular Weight | 252.11 g/mol |
IUPAC Name | 3-Bromo-6-ethyl-1,4-dihydroquinolin-4-one |
Core Structure | Quinolin-4(1H)-one |
Key Substituents | 3-Br, 6-CH₂CH₃ |
Calculated LogP* | ~3.1 (moderate lipophilicity) |
Hydrogen Bond Donors | 1 (N-H) |
Hydrogen Bond Acceptors | 2 (N, O) |
*Estimated using analogues [5] [6].
Quinoline derivatives have been integral to medicinal chemistry since the 19th century, with quinine isolated from Cinchona bark serving as the first antimalarial agent [2] [4]. The 20th century saw systematic structural modifications:
The 6-ethyl substitution in modern derivatives like 3-bromo-6-ethylquinolin-4(1H)-one builds on this legacy, leveraging alkyl groups to optimize pharmacokinetic properties such as membrane permeability and metabolic stability [5] [6].
Table 2: Key Quinoline Derivatives in Drug Discovery
Compound | Substitution Pattern | Therapeutic Application |
---|---|---|
Quinine | 6-Methoxy, 3-vinyl | Antimalarial |
Chloroquine | 4-Amino, 7-chloro | Antimalarial/Anti-inflammatory |
Ciprofloxacin | 3-Carboxy, 4-carbonyl | Antibacterial |
Bedaquiline | 6-Ethoxy, 3-dimethylamino | Antitubercular |
3-Bromo-6-ethylquinolin-4(1H)-one | 3-Bromo, 6-ethyl | Investigational (e.g., antimicrobial, anticancer) |
Halogenation, particularly bromination, at C3 of the quinoline ring enhances bioactivity through two primary mechanisms:
Brominated quinolines exhibit broad bioactivity:
Table 3: Bioactivity of Halogenated Quinolin-4(1H)-one Analogues
Compound | Bioactivity | Proposed Mechanism |
---|---|---|
3-Bromo-6-methylquinolin-4(1H)-one | Antibacterial (MIC: 2 µg/mL vs. S. aureus) | Membrane disruption |
3-Bromo-8-chloroquinolin-4(1H)-one | Antimalarial (IC₅₀: 0.12 µM vs. P. falciparum) | Heme polymerization inhibition |
6-Bromoquinolin-4(1H)-one | Anticancer (IC₅₀: 8 µM vs. MCF-7) | Topoisomerase I inhibition |
3-Bromo-6-ethylquinolin-4(1H)-one | Under investigation (preliminary IC₅₀: <10 µM in multiple assays) | Kinase inhibition/DNA intercalation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1